
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are critical for the successful synthesis of this compound.
化学反应分析
Types of Reactions
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoroethyl group enhances the properties of polymers and other materials, making them more durable and resistant to degradation.
作用机制
The mechanism of action of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can result in various biological effects, such as the inhibition of enzymes or the activation of receptors.
相似化合物的比较
Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoroethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds.
属性
分子式 |
C6H13Cl2F3N2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m1../s1 |
InChI 键 |
QRYMVOXOYVAWEK-ZJIMSODOSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)CC(F)(F)F.Cl.Cl |
规范 SMILES |
C1CN(CC1N)CC(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)

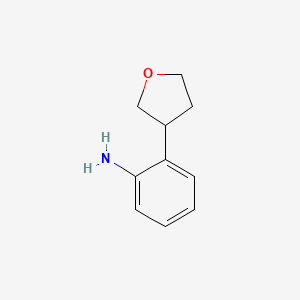
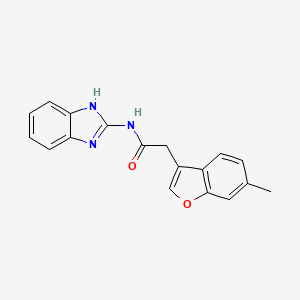
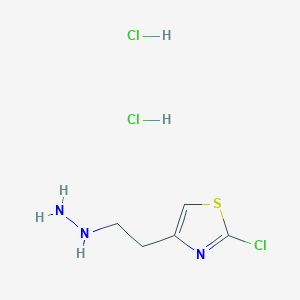
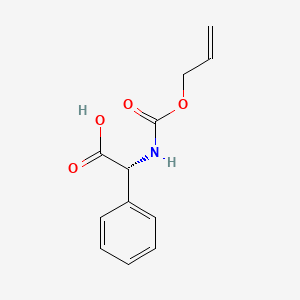

![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)

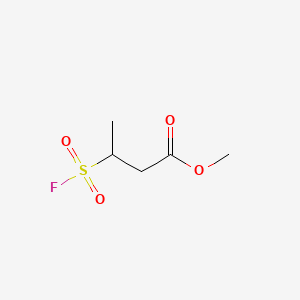
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
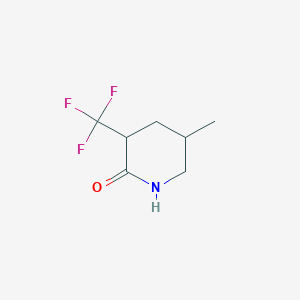
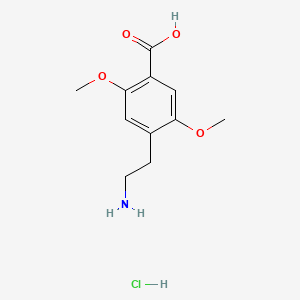
![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
